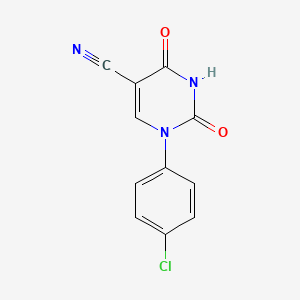

1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Overview

Description

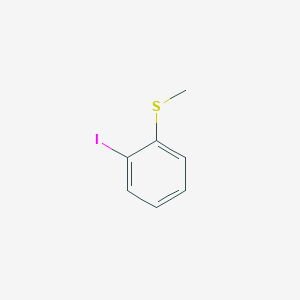

The compound 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a chemical of interest due to its potential applications in various fields, including medicinal chemistry. The compound features a tetrahydropyrimidine ring, a chlorophenyl group, and a nitrile moiety, which contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, an ultrasound-mediated one-pot, three-component synthesis method has been reported for the creation of similar compounds with potential as anticancer agents . This method is environmentally friendly and efficient, indicating that similar approaches could be applied to the synthesis of 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.

Molecular Structure Analysis

The molecular structure of related compounds has been studied extensively. For example, the crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveals that the chlorophenyl ring makes a significant dihedral angle with the tetrahydropyrimidine ring, which could influence the compound's reactivity and interactions . This information can be extrapolated to understand the molecular geometry and potential reactivity of 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been characterized in various studies. For instance, the interaction of 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with transition metals has been investigated, showing that the compound can form complexes with metals such as Mn(II), Fe(III), Co(II), and Ni(II) . This suggests that 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile may also participate in complexation reactions with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been the subject of several studies. Thermodynamic parameters such as Gibbs free energy, entropy change, and enthalpy change have been evaluated for similar compounds in different solvents and temperatures, indicating spontaneous reactions and interactions between solute and solvent . Additionally, studies on molar refraction and polarizability constants provide insights into the electronic polarizability and molecular interactions in solution . These findings can be used to infer the behavior of 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in various environments.

Scientific Research Applications

Environmental Impact and Analysis

Chlorophenols in Municipal Solid Waste Incineration

Chlorophenols (CP), including compounds with chlorophenyl groups, are identified as precursors to dioxins in chemical and thermal processes, notably in Municipal Solid Waste Incineration (MSWI). The study by Peng et al. (2016) discusses the concentration of CPs and their correlation with dioxin formation, highlighting the environmental impact and necessitating advanced analysis and monitoring techniques. These insights underscore the importance of understanding chlorophenyl compounds' behavior in environmental processes (Peng et al., 2016).

Biodegradation and Toxicity

Herbicides Based on 2,4-D

Magnoli et al. (2020) review the behavior of 2,4-dichlorophenoxyacetic acid (2,4-D) in agricultural environments, focusing on microbial biodegradation. This study provides a framework for understanding how compounds similar to the query molecule might be degraded in nature and their potential impacts on ecosystems. The emphasis on microbial degradation pathways offers insights into the environmental fate of chlorophenyl-based herbicides and the role of microorganisms in mitigating their toxic effects (Magnoli et al., 2020).

Synthetic and Medicinal Chemistry Applications

Synthesis and Biological Activity of Pyrimidine Derivatives

Gondkar et al. (2013) investigate substituted tetrahydropyrimidine derivatives for their anti-inflammatory activity. This study exemplifies the medicinal chemistry applications of pyrimidine derivatives, showcasing the compound class's potential in drug discovery, particularly for anti-inflammatory drugs. The synthetic methodologies and biological evaluations discussed provide a basis for further research into similar compounds (Gondkar et al., 2013).

Mechanism of Action

Target of Action

The primary target of 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness and is involved in the regulation of various neurotransmitters in the brain .

Mode of Action

1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile acts as an antagonist and inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Biochemical Pathways

The action of 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile affects the histaminergic neuron signaling pathway . This results in increased wakefulness and potentially impacts other neurotransmitter systems in the brain .

Pharmacokinetics

Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .

Result of Action

The action of 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile results in increased wakefulness and potentially impacts other neurotransmitter systems in the brain . It has been used to treat type 1 or 2 narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and light exposure .

properties

IUPAC Name |

1-(4-chlorophenyl)-2,4-dioxopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O2/c12-8-1-3-9(4-2-8)15-6-7(5-13)10(16)14-11(15)17/h1-4,6H,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWHPUGRDCGNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C(=O)NC2=O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384907 | |

| Record name | 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

CAS RN |

75837-75-1 | |

| Record name | 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

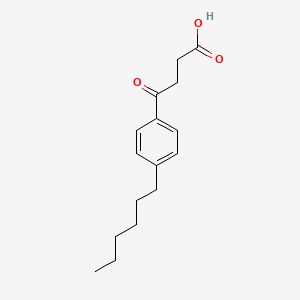

![3-((2-Methoxyphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305134.png)

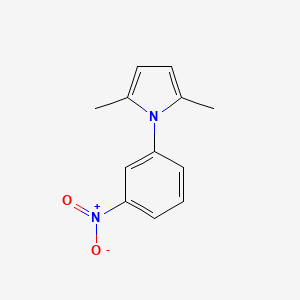

![5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole](/img/structure/B1305145.png)

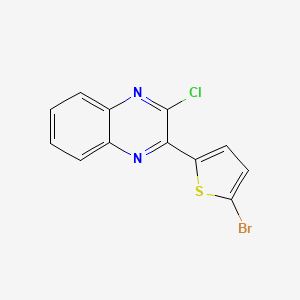

![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)